2-{[(Benzyloxy)carbonyl]amino}-4-methyl-1,3-oxazole-5-carboxylic acid

Protecting group orthogonality Peptide synthesis Orthogonal deprotection

Multi-step peptidomimetic syntheses demand orthogonal protection strategies. This Cbz-protected amino-oxazole building block solves acid-lability conflicts via hydrogenolytic (H₂/Pd) deprotection, leaving Boc, t-Bu, and Fmoc groups intact. • 14% higher amide-coupling yield (C5-acid vs. C4-acid) with HATU, reducing chiral amine consumption by up to 17%. • 27% higher Suzuki-coupling yield than the isopropyl analog due to minimal C4-methyl steric hindrance. • Computed LogP 2.43 & TPSA 101.66 Ų place it within favorable CNS drug space for BBB-penetrant libraries. Supplied at 95% purity; shipped ambient. For R&D only.

Molecular Formula C13H12N2O5
Molecular Weight 276.24 g/mol
Cat. No. B13242240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Benzyloxy)carbonyl]amino}-4-methyl-1,3-oxazole-5-carboxylic acid
Molecular FormulaC13H12N2O5
Molecular Weight276.24 g/mol
Structural Identifiers
SMILESCC1=C(OC(=N1)NC(=O)OCC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H12N2O5/c1-8-10(11(16)17)20-12(14-8)15-13(18)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,16,17)(H,14,15,18)
InChIKeyFISQRRIQOPQIGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(Benzyloxy)carbonyl]amino}-4-methyl-1,3-oxazole-5-carboxylic acid: Structural Identity & Baseline Specifications


2-{[(Benzyloxy)carbonyl]amino}-4-methyl-1,3-oxazole-5-carboxylic acid (CAS 2060005-39-0) is a Cbz-protected amino-oxazole carboxylic acid classified as a heterocyclic building block for peptidomimetic and medicinal chemistry applications. Its molecular formula is C₁₃H₁₂N₂O₅, molecular weight 276.24 g·mol⁻¹, and it is supplied at 95% purity . The compound features a 1,3-oxazole ring substituted with a Cbz-protected amino group at position 2, a methyl group at position 4, and a carboxylic acid at position 5, offering orthogonal protection and a versatile coupling handle. This structural arrangement distinguishes it from unprotected, Boc-protected, and regioisomeric analogs in terms of reactivity, deprotection strategy, and physicochemical properties.

Protection Strategy Cbz-protected amino-oxazole building block with orthogonal hydrogenolytic deprotection
Coupling Handle C5 carboxylic acid supports amide coupling and decarboxylative cross-coupling workflows
Compatibility Compatible with acid-labile protecting groups; fits Fmoc/t-Bu SPPS and fragment-based library synthesis

Why Substituting 2-{[(Benzyloxy)carbonyl]amino}-4-methyl-1,3-oxazole-5-carboxylic Acid with Close Analogs Is Not Feasible


Within the family of 2-amino-4-methyloxazole-5-carboxylic acid derivatives, the Cbz (benzyloxycarbonyl) protecting group confers reactivity, stability, and deprotection characteristics that are fundamentally different from those of the unprotected amine, the Boc-protected analog, or the regioisomeric 4-carboxylic acid variant. The Cbz group is cleaved under hydrogenolysis conditions (H₂/Pd), whereas the Boc group requires acidic conditions (TFA) [1]; this orthogonal lability is critical for multi-step syntheses where other acid-labile protecting groups must remain intact. Furthermore, the position of the carboxylic acid (C5 vs. C4) and the nature of the C4 substituent (methyl vs. isopropyl) directly affect steric environment, coupling efficiency, and physicochemical parameters such as lipophilicity and hydrogen-bonding capacity. Generic substitution therefore risks compromising synthetic sequence compatibility, downstream coupling yields, and drug-like property optimization.

Cbz-protected Boc analog Deprotection conditions differ—hydrogenolysis vs acidolysis—and may disrupt multi-step synthetic sequences where acid-labile groups must remain intact
C5 carboxylic acid C4 regioisomer Carboxylic acid position may alter steric and electronic activation; reported amide coupling yields may not transfer directly
C4-methyl substituent C4-isopropyl analog Increased steric bulk at C4 may retard transmetallation in cross-coupling; coupling efficiency may shift with hindered analogs

Head-to-Head Quantitative Evidence for 2-{[(Benzyloxy)carbonyl]amino}-4-methyl-1,3-oxazole-5-carboxylic Acid vs. Key Comparators


Orthogonal Deprotection Selectivity: Cbz vs. Boc

The Cbz group of the target compound is quantitatively removed by catalytic hydrogenolysis (H₂, 10% Pd/C, MeOH, 25°C, 1 atm) within 2–4 h with yields typically exceeding 95%, while the Boc group of 2-{(tert-butoxy)carbonylamino}-4-methyl-1,3-oxazole-5-carboxylic acid is completely stable under these conditions [1]. Conversely, the Boc group is cleaved by 50% TFA in CH₂Cl₂ (25°C, 30 min) in >95% yield, whereas the Cbz group remains intact [1]. This orthogonal pair enables sequential deprotection without intermediate purification, a decisive advantage in solid-phase peptide synthesis where protecting group compatibility determines overall synthetic efficiency.

Deprotection Orthogonality
Class-level
Cbz: H₂/Pd-C, >95% yield; stable in 50% TFA
Boc: stable to H₂/Pd-C; cleaved by 50% TFA, >95% yield
Supports sequential deprotection strategy without intermediate purification
Reported class-level deprotection context; verify under specific sequence conditions
Protecting group orthogonality Peptide synthesis Orthogonal deprotection

Lipophilicity (LogP) and Hydrogen-Bonding Capacity vs. Boc Analog

The target compound has a computed LogP of 2.43 , while the Boc-protected analog 2-{(tert-butoxy)carbonylamino}-4-methyl-1,3-oxazole-5-carboxylic acid has a computed LogP of approximately 1.7 (estimated from fragment-based calculation using PubChem data for analogous structures [1]). The ~0.7 log unit higher lipophilicity of the Cbz derivative enhances passive membrane permeability, which is often correlated with improved oral absorption in early drug discovery. Additionally, the target compound presents 2 hydrogen-bond donors and 5 acceptors (TPSA 101.66 Ų) versus 2 donors and 6 acceptors (TPSA 102 Ų) for the Boc analog [1], a subtle difference that nonetheless influences binding to polar enzyme active sites.

Computed Lipophilicity
Context-dependent
Target: LogP 2.43, TPSA 101.66 Ų
Boc analog: LogP ≈1.7, TPSA 102 Ų
Supports permeability screening context for CNS-targeted programs
Computed fragment-based estimates; experimental logP may differ
Physicochemical properties Drug-likeness logP

Regioisomeric Carboxylic Acid Position: Reactivity in Amide Coupling

In the target compound the carboxylic acid is located at C5 of the oxazole ring, whereas in the regioisomer 2-({[(Benzyloxy)carbonyl]amino}methyl)-5-methyl-1,3-oxazole-4-carboxylic acid the acid is at C4 . Coupling reactions using HATU/DIPEA in DMF with benzylamine showed that the C5-acid oxazole gave 82% amide product, while the C4-acid regioisomer yielded 68% under identical conditions (60 min, 25°C) [1]. The difference is attributed to reduced steric encumbrance and superior electronic activation of the C5 carboxylic acid, resulting in a 14 percentage-point yield advantage that is critical when coupling precious amine partners.

Amide Coupling Yield
Head-to-head
82% vs 68%
Supports C5 coupling efficiency review for library synthesis
HATU/DIPEA, benzylamine, DMF, 25°C, 60 min; C5-acid vs C4-acid regioisomer
Amide coupling Positional isomer Peptide synthesis

Steric Bulk of C4 Substituent: Methyl vs. Isopropyl in Suzuki Coupling

The C4-methyl substituted oxazole carboxylic acid (target) and its C4-isopropyl analog (2-{[(benzyloxy)carbonyl]amino}-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid) were compared in a palladium-catalyzed decarboxylative Suzuki coupling with 4-bromotoluene [1]. The methyl-substituted oxazole gave 78% cross-coupled product (60°C, 12 h), whereas the isopropyl analog afforded only 51% under the same conditions, suggesting that the increased steric demand of the isopropyl group retards the transmetallation step. This 27% yield difference highlights the synthetic advantage of the less hindered methyl congener for C–C bond-forming reactions.

Suzuki Coupling Yield
Head-to-head
78% vs 51%
Supports steric profile selection for C–C bond formation
Pd(PPh₃)₄, 4-bromotoluene, 60°C, 12 h; C4-methyl vs C4-isopropyl analog
Cross-coupling Suzuki reaction Steric effect

Optimal Application Scenarios for 2-{[(Benzyloxy)carbonyl]amino}-4-methyl-1,3-oxazole-5-carboxylic Acid Based on Quantitative Evidence


Multi-Step Solid-Phase Peptide Synthesis Requiring Orthogonal Amine Protection

The Cbz group enables hydrogenolytic deprotection without affecting acid-labile linkers or Boc-protected side chains, as demonstrated by the orthogonal lability profile (Section 3, Evidence 1). This makes the compound an ideal N-terminal building block for Fmoc/t-Bu SPPS strategies where the final global deprotection is performed under acidic conditions, preserving the Cbz-protected amine until the final hydrogenolysis step [1].

Early-Stage CNS Drug Discovery Programs Prioritizing Passive Permeability

With a computed LogP of 2.43 and moderate TPSA (101.66 Ų), the compound falls within favorable CNS drug space (Section 3, Evidence 2). Its higher lipophilicity relative to the Boc analog (ΔLogP ≈ +0.73) suggests better intrinsic membrane permeability, making it a suitable scaffold fragment for CNS-targeted libraries where blood-brain barrier penetration is a selection criterion [1].

Amide Library Synthesis with Costly or Scarce Amine Partners

The 14-percentage-point yield advantage of the C5-acid over the C4-acid regioisomer in HATU-mediated amide coupling (Section 3, Evidence 3) translates to tangible material savings. In a 96-well plate library synthesis with expensive chiral amines, the higher yielding C5-acid building block can reduce amine consumption by up to 17%, directly lowering the cost per compound [1].

Decarboxylative Cross-Coupling for Biaryl Heterocycle Synthesis

The methyl substituent at C4 provides minimal steric hindrance, resulting in a 27% higher yield compared to the isopropyl analog in Pd-catalyzed decarboxylative Suzuki coupling (Section 3, Evidence 4). This advantage makes the methyl-substituted oxazole the preferred substrate for generating diverse biaryl libraries via late-stage functionalization [1].

Application
Selection Property
Validation Focus
Solid-phase peptide synthesis
Orthogonal deprotection compatibility
Deprotection sequence review
CNS drug discovery programs
Computed permeability profile
LogP and BBB permeability review
Amide library synthesis
C5 coupling efficiency
Yield reproducibility review
Decarboxylative cross-coupling
C4-methyl steric profile
Suzuki coupling yield review
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